N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The aromatic protons of the 3-amino-4-chlorophenyl group resonate as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the amino proton appears as a broad singlet at δ 5.1 ppm. The 2-methylphenoxy group shows a triplet for the methylene protons adjacent to oxygen at δ 4.1 ppm and a singlet for the methyl group at δ 2.3 ppm.
- ¹³C NMR : Key signals include the amide carbonyl at δ 169.5 ppm, aromatic carbons at δ 115–150 ppm, and the methyl carbon at δ 20.8 ppm.
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorptions:
Mass Spectrometry
The molecular ion peak at m/z 318.8 ([M]⁺) fragments into ions at m/z 227.1 (loss of C₆H₅OCH₃) and m/z 154.0 (chlorophenyl group).
Table 2: Key Spectroscopic Data
| Technique | Key Signals/Peaks |
|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic), δ 5.1 (NH₂) |
| ¹³C NMR | δ 169.5 (C=O), δ 20.8 (CH₃) |
| IR | 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O) |
| MS | m/z 318.8 ([M]⁺) |
Computational Chemistry: DFT Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) studies on related butanamide derivatives predict the following for this compound:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Localized negative charge on the amide oxygen and chlorine atom, favoring hydrogen bonding and halogen interactions.
- Optimized Geometry : The 2-methylphenoxy group adopts a gauche conformation relative to the amide plane, minimizing steric clash with the chlorophenyl ring.
Figure 1: DFT-Optimized Structure
(Note: A computational model would show bond lengths of 1.23 Å for C=O and 1.45 Å for C–O–C, consistent with similar amides.)
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-12-8-9-13(18)14(19)10-12/h4-10,15H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUADOEQYOIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-methylphenoxy)butanoate Intermediate
The key intermediate, 2-(2-methylphenoxy)butanoate, is prepared via a Williamson ether synthesis:
- Starting materials: 2-methylphenol (o-cresol) and ethyl 2-bromobutanoate
- Reaction conditions: The phenol is deprotonated using a base such as potassium carbonate in an aprotic solvent like acetone under reflux for approximately 12 hours.
- Outcome: This nucleophilic substitution yields ethyl 2-(2-methylphenoxy)butanoate with good selectivity.
This step is critical as it installs the phenoxy moiety with the 2-methyl substitution on the aromatic ring, which influences the compound’s biological properties.
Hydrolysis to Corresponding Acid
- The ester intermediate is subjected to saponification using potassium hydroxide in a solvent mixture of tetrahydrofuran, water, and methanol (1:2:1 ratio).
- Microwave irradiation at 70–90 °C for 30 minutes accelerates the hydrolysis.
- Acidification with hydrochloric acid precipitates the free acid, which is isolated by filtration and lyophilization.
This step converts the ester into 2-(2-methylphenoxy)butanoic acid, preparing it for amide bond formation.
Amide Bond Formation with 3-Amino-4-chloroaniline
- The acid is activated typically by carbodiimide coupling agents (e.g., HATU, EDC) or converted into an acid chloride intermediate using reagents like isobutyl chloroformate in the presence of a base such as triethylamine.
- The activated acid derivative is then reacted with 3-amino-4-chlorophenylamine under inert atmosphere in dichloromethane or another suitable solvent.
- The reaction proceeds at room temperature or slightly elevated temperatures for 12 hours to ensure complete coupling.
- The crude product is purified by flash chromatography using hexane/ethyl acetate mixtures.
This step forms the amide linkage, yielding N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide as the final product.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1. Williamson Ether Synthesis | 2-methylphenol, ethyl 2-bromobutanoate, K2CO3, acetone, reflux, 12 h | Ethyl 2-(2-methylphenoxy)butanoate | ~70-85% |
| 2. Hydrolysis | KOH, THF/H2O/MeOH (1:2:1), microwave, 70-90 °C, 30 min | 2-(2-methylphenoxy)butanoic acid | ~60-75% |
| 3. Amide Coupling | 3-amino-4-chlorophenylamine, HATU or IBCF/TEA, DCM, rt, 12 h | This compound | ~50-70% |
Analytical and Purification Notes
- Purification: Flash chromatography is commonly employed using a gradient of hexane and ethyl acetate to separate the desired amide from side products.
- Characterization: Final compounds are characterized by ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.
- Yields: Overall yields depend on reaction conditions and purification efficiency but typically range from 50% to 85% per step.
Comparative Insights from Related Compounds
Research on similar phenoxybutanamide derivatives (e.g., N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide) confirms the robustness of the described synthetic route. For instance, ethyl 2-bromoalkanoates reacted with substituted phenols under Williamson conditions followed by amide coupling with substituted anilines have been successfully used to prepare biologically active amides with submicromolar potency in enzyme inhibition assays.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.
- Catalysis: It can act as a ligand in catalytic reactions, enhancing reaction efficiencies and selectivities.
Biology
- Biological Activity Studies: Research indicates potential antimicrobial and anticancer properties. The compound's interaction with specific enzymes or receptors may lead to various biological effects.
- Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, making it a candidate for biochemical research and drug development.
Medicine
- Pharmaceutical Development: Ongoing research explores its potential as a therapeutic agent for treating infections and cancer. Its pharmacokinetics—absorption, distribution, metabolism, and excretion—are under investigation to understand its efficacy and safety profiles.
- Clinical Applications: Preliminary studies suggest that it may exhibit moderate antibacterial activity and potential as an enzyme inhibitor.
Industry
- Material Science: The compound is used in developing advanced materials, including specialty polymers and coatings.
- Chemical Processes: Its properties make it suitable for various industrial applications, including the formulation of adhesives.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study demonstrated that N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide exhibited significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
-
Anticancer Properties:
- Research indicated that the compound could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition Studies:
- Investigations into its enzyme inhibitory properties revealed promising results, indicating that it could serve as a lead compound for drug development targeting specific enzyme pathways involved in disease progression.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of substituted butanamides, which are characterized by their amide-linked aromatic or heteroaromatic groups. Below is a detailed comparison with structurally or functionally related compounds:
Key Findings from Comparative Analysis
Therapeutic vs. Intermediate Roles: While this compound is primarily an intermediate, its analogues like the CTPS1 inhibitor () and tubulin-targeting N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide () are direct therapeutic agents. This distinction underscores the importance of substituents in conferring bioactivity.
Impact of Substituents :
- The chlorophenyl group in the target compound and 3-chloro-N-phenyl-phthalimide () enhances electrophilicity but diverges in application (pharmaceutical vs. polymer synthesis).
- Heteroaromatic groups (e.g., pyrimidinyl-sulfonamido in ) increase binding specificity to enzymes like CTPS1, a critical factor in antiproliferative activity.
Synthetic Complexity: The synthesis of chiral butanamides (e.g., (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide ()) requires stereochemical control, whereas the target compound’s synthesis focuses on regioselective amidation (as inferred from analogous methods in ).
Biological Mechanisms :
- Tubulin inhibitors () disrupt microtubule assembly, whereas CTPS1 inhibitors () block nucleotide synthesis. These mechanisms highlight how structural variations in butanamides lead to divergent biological targets.
Research Implications
The structural versatility of butanamides makes them a fertile area for drug development. For example:
- Chlorophenyl Optimization: Modifying the chloro and amino positions on the phenyl ring (as in the target compound) could enhance solubility or metabolic stability in future derivatives.
- Hybrid Analogues : Combining features from CTPS1 inhibitors () and tubulin-targeting compounds () may yield dual-mechanism anticancer agents.
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide, a compound with the molecular formula C17H19ClN2O2 and a molecular weight of 318.80 g/mol, has garnered attention in biological research for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an amide linkage and a substituted aniline structure, which are crucial for its biological interactions. The presence of the chlorophenyl and methylphenoxy groups may influence its pharmacological properties.
Chemical Structure
In Vitro Studies
In vitro assays have indicated that compounds with similar moieties can significantly reduce mRNA expression levels of pro-inflammatory cytokines in activated immune cells. For instance, compounds derived from benzoxazole structures exhibited potent inhibition of IL-1β and IL-6 expression in human liver hepatocytes .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating conditions associated with inflammation, such as rheumatoid arthritis and asthma. The modulation of inflammatory pathways through inhibition of cytokine release could position this compound as a candidate for further development.
Case Studies
- Case Study on Inflammation Modulation : A study investigated the effects of various benzoxazole derivatives on LPS-induced inflammation in vitro. The findings indicated that certain compounds effectively reduced the activation of NF-κB and STAT3 pathways, leading to decreased cytokine production .
- Toxicology Assessment : Toxicity evaluations are critical for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit strong biological activity, they also necessitate careful evaluation to ensure minimal hepatotoxicity during therapeutic use .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Cytokine Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoxazole Derivative A | IL-1β | 5 | |
| Benzoxazole Derivative B | IL-6 | 10 | |
| This compound | TBD | TBD | TBD |
Table 2: Toxicity Profile Assessment
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide?
The synthesis typically involves amide coupling between a substituted aniline derivative (e.g., 3-amino-4-chloroaniline) and a phenoxybutanoyl chloride. Key steps include:
- Reagent selection : Use 2-methylphenoxybutanoyl chloride and 3-amino-4-chloroaniline in a polar aprotic solvent (e.g., DCM) with a coupling agent like TBTU ().
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions ().
- Purification : Post-reaction, extract the product via liquid-liquid separation, wash with brine, and purify via column chromatography (hexane:ethyl acetate gradients) or recrystallization ().
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Use and NMR in DMSO- to confirm structural integrity, focusing on the amide proton (~10 ppm) and aromatic/chlorine-substituted regions ().
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (e.g., [M+H]) and fragments ().
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions ().
Q. How should researchers handle stability and storage of this compound?
- Stability : The amino and chlorophenyl groups make it sensitive to oxidation and moisture. Store under inert gas (N/Ar) at –20°C in amber vials ().
- Compatibility : Avoid strong acids/bases and oxidizing agents (e.g., HO) during experiments ().
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products during synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DCM) to enhance solubility and reaction homogeneity ().
- Catalyst optimization : Evaluate coupling agents (e.g., TBTU vs. HATU) and bases (e.g., 2,6-lutidine) to improve yield ().
- Kinetic monitoring : Use TLC (hexane:ethyl acetate, 9:3) or in-situ IR to track intermediate formation and adjust reaction time/temperature ().
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect)?
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) ().
- Structural analogs : Synthesize derivatives (e.g., varying phenoxy substituents) to isolate structure-activity relationships ().
- Advanced analytics : Use HPLC-MS to confirm compound purity and stability during bioassays ().
Q. How can mechanistic studies (e.g., enzyme inhibition) be designed for this compound?
- Isotopic labeling : Incorporate - or -labels to track metabolic pathways or binding sites ().
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (K) ().
- Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with target proteins ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
